p-Hydroxy rosiglitazone

Descripción general

Descripción

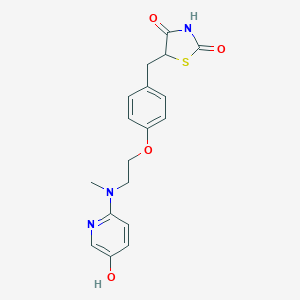

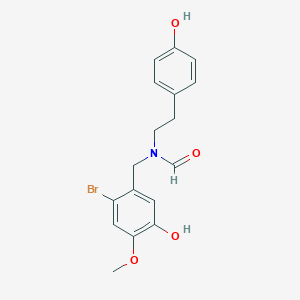

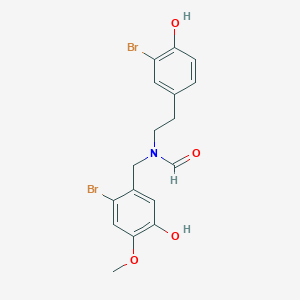

p-Hydroxy rosiglitazone is a metabolite of the drug rosiglitazone, which is primarily used for treating type 2 diabetes mellitus. It is produced through metabolic pathways involving cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9, which are responsible for the hydroxylation and N-demethylation of rosiglitazone in the human liver (Baldwin, Clarke, & Chenery, 2001).

Synthesis Analysis

The synthesis of rosiglitazone, and by extension its metabolite this compound, involves multiple chemical reactions. The synthesis process typically starts from basic compounds like 2-Chloropydine and 2-(Methyl amino) ethanol, undergoing reactions such as Williamson reaction, condensation reaction, and hydrogenation reaction (Qin, 2003).

Molecular Structure Analysis

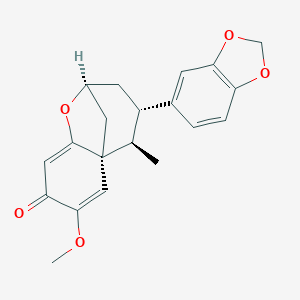

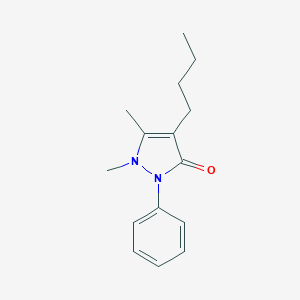

Rosiglitazone's molecular structure is characterized by a thiazolidinedione ring with attached pyridine and benzene rings. This structure is crucial for its function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The p-hydroxylation of rosiglitazone likely alters certain aspects of this structure, impacting its biological activity and metabolism.

Chemical Reactions and Properties

Rosiglitazone undergoes various metabolic reactions, primarily involving cytochrome P450 enzymes. Its major routes of metabolism in the human body include N-demethylation and hydroxylation followed by conjugation. These metabolic pathways produce metabolites like this compound, which may have distinct biological activities (Cox et al., 2000).

Physical Properties Analysis

The physical properties of rosiglitazone, such as solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, and elimination. However, specific details about the physical properties of this compound are not readily available in the cited literature.

Chemical Properties Analysis

Rosiglitazone is known for its role as an insulin sensitizer due to its agonistic action on PPARγ. This interaction with PPARγ influences the transcription of insulin-responsive genes, impacting glucose and lipid metabolism. The chemical properties of this compound, as a metabolite, may differ slightly but are related to the parent compound's mechanism of action (Step et al., 2014).

Aplicaciones Científicas De Investigación

Neuroprotection and Neurodegenerative Diseases :

- Rosiglitazone shows protective effects against striatal dopaminergic neurodegeneration, potentially beneficial in conditions like Parkinson's disease (Lee et al., 2012).

- It is also effective in preventing motor and olfactory dysfunctions in chronic Parkinson's disease models (Schintu et al., 2009).

- Rosiglitazone's neuroprotective properties extend to focal ischemic brain injury, suggesting potential as a therapeutic agent for stroke (Luo et al., 2006).

Cancer Treatment :

- It exhibits significant anticancer effects, which may be effective in combination with chemotherapeutic drugs for various cancers (Dang et al., 2018).

- Notably, it reduces prostate-specific antigen levels in men with recurrent prostate carcinoma (Smith et al., 2004).

- Its anti-hepatocarcinogenic effects have been observed in rats, highlighting its potential in liver cancer treatment (Anwar et al., 2015).

Cardiovascular and Metabolic Diseases :

- Rosiglitazone reduces inflammation in vascular injury models, suggesting a role in inflammatory vascular diseases (Rinaldi et al., 2009).

- It also significantly reduces circulating platelet activity in coronary artery disease patients (Sidhu et al., 2004).

- Notably, it has been found to reduce the risk of developing type 2 diabetes in adults with impaired glucose tolerance (Gerstein et al., 2006).

Inflammatory and Respiratory Conditions :

- Rosiglitazone pretreatment significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).

Psychiatric Applications :

- It plays an anti-depressive role in mice, suggesting potential for anti-depressive drug development (Zhao et al., 2017).

Adverse Effects and Metabolism :

- However, rosiglitazone therapy may cause significant bone loss, indicating a risk of adverse skeletal effects (Rzońca et al., 2004).

- CYP2C8 is identified as the major enzyme in its metabolism, with CYP2C9 playing a minor role (Baldwin et al., 2001).

Mecanismo De Acción

Target of Action

5-Hydroxy Rosiglitazone, also known as Para-hydroxy rosiglitazone or p-Hydroxy rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, and adipocyte differentiation .

Mode of Action

5-Hydroxy Rosiglitazone acts as a selective ligand of PPARγ , activating this intracellular receptor . This activation leads to changes in the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also appears to have an anti-inflammatory effect, as levels of nuclear factor kappa-B (NFκB) fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

The activation of PPARγ by 5-Hydroxy Rosiglitazone affects several biochemical pathways. It improves insulin sensitivity in hepatic and peripheral tissues, which helps regulate glucose levels . It also influences lipid metabolism, potentially reducing the risk of cardiovascular disease . Furthermore, it appears to attenuate the decline in function of pancreatic β-cells .

Pharmacokinetics

5-Hydroxy Rosiglitazone is metabolized primarily via N-demethylation and aromatic hydroxylation , followed by conjugation . The main route of excretion is in the form of metabolites in urine . The cytochrome P450 enzymes, particularly CYP2C8 , play a major role in its metabolism . The absolute bioavailability of the drug is approximately 99% following an oral dose .

Result of Action

The activation of PPARγ by 5-Hydroxy Rosiglitazone leads to several molecular and cellular effects. It improves insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, reducing levels of pro-inflammatory cytokines . Additionally, it may suppress pro-apoptotic production, contributing to neuroprotection .

Action Environment

Environmental factors can influence the action of 5-Hydroxy Rosiglitazone. Factors such as diet, exercise, and exposure to cold temperatures can directly affect the secretion of lipokines, a class of lipids to which 5-Hydroxy Rosiglitazone belongs . Moreover, the racemization of 5-Hydroxy Rosiglitazone, a process that can affect its pharmacological activity, is influenced by factors such as pH and temperature .

Safety and Hazards

Direcciones Futuras

Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.

Propiedades

IUPAC Name |

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGZNSVNKGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432067 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

257883-22-0 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of quantifying 5-Hydroxy Rosiglitazone in pharmacokinetic studies?

A1: 5-Hydroxy Rosiglitazone is a major metabolite of the antidiabetic drug Rosiglitazone. Understanding its concentration in plasma is crucial for pharmacokinetic (PK) studies as it can provide insights into the drug's metabolism and elimination pathways. [, ] This information is essential for determining appropriate dosages and predicting potential drug-drug interactions.

Q2: Can you elaborate on the indirect quantification method for 5-Hydroxy Rosiglitazone described in the research?

A2: The research paper [] describes a novel indirect method for quantifying 5-Hydroxy Rosiglitazone using LC-HRMS. This method leverages the established calibration curve of the parent drug, Rosiglitazone, to initially estimate the metabolite's concentration. A correction factor, derived from the ratio of the calibration curve slopes of Rosiglitazone and 5-Hydroxy Rosiglitazone, is then applied to refine the metabolite concentration. This approach offers a valuable alternative for metabolite quantification, particularly in early drug discovery phases where obtaining authentic metabolite standards can be challenging and time-consuming.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)